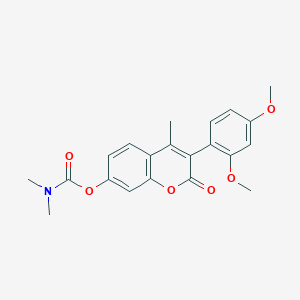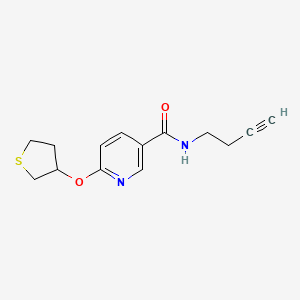
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as BTT-3033, is a small molecule drug candidate that has shown promising results in preclinical studies. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to increase NAD+ levels in cells.
Mécanisme D'action
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide works by increasing NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is also involved in DNA repair and gene expression. NAD+ levels decline with age, and this has been linked to various age-related diseases. By increasing NAD+ levels, N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide may help to slow down the aging process and prevent age-related diseases.
Biochemical and Physiological Effects:
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to increase NAD+ levels in various tissues, including the liver, muscle, and brain. This increase in NAD+ levels has been associated with improved metabolic function, increased exercise capacity, and reduced inflammation. N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is that it is a small molecule drug candidate that can be easily synthesized and purified. It has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is to further investigate its potential therapeutic applications in age-related diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, more research is needed to determine the optimal dosage and duration of treatment with N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. Finally, clinical trials in humans are needed to determine its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves several steps, including the reaction of 3-bromo-1-propyne with 6-hydroxynicotinamide, followed by the reaction of the resulting product with tetrahydrothiophene-3-ol. The final product is obtained through purification and crystallization. The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been optimized to yield a high purity product with good reproducibility.
Applications De Recherche Scientifique
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of age-related diseases such as Alzheimer's and Parkinson's. N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to improve metabolic function and increase exercise capacity in animal models.
Propriétés
IUPAC Name |
N-but-3-ynyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-7-15-14(17)11-4-5-13(16-9-11)18-12-6-8-19-10-12/h1,4-5,9,12H,3,6-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABGUJWGRAGZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

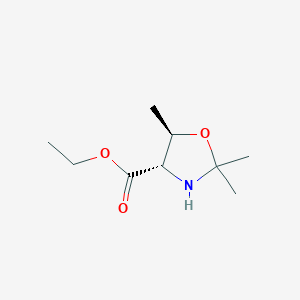
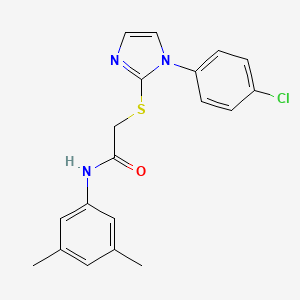
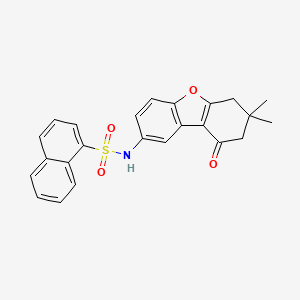
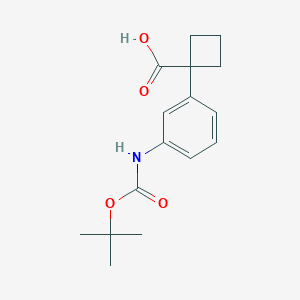
![N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2718591.png)
![2-(4-Ethoxyphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)
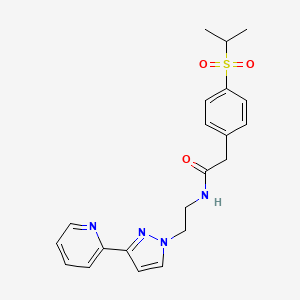
![Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B2718596.png)
![3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2718599.png)
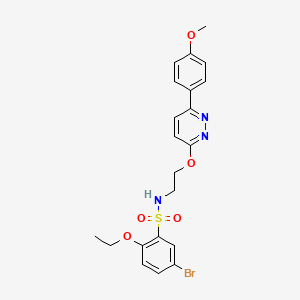
![N-(4-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2718602.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)
